molecular formula C8H12BrN3 B2626512 4-(4-Bromo-1H-pyrazol-1-yl)piperidine CAS No. 877399-60-5

4-(4-Bromo-1H-pyrazol-1-yl)piperidine

Katalognummer B2626512
CAS-Nummer: 877399-60-5
Molekulargewicht: 230.109
InChI-Schlüssel: CUYMHWHMYSOTHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromo-1H-pyrazol-1-yl)piperidine is a chemical compound with the molecular formula C8H12BrN3 . It is often found in the form of a hydrochloride salt . The compound is typically a white solid or powder .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a piperidine ring . The pyrazole ring contains a bromine atom at the 4-position .


Physical And Chemical Properties Analysis

This compound hydrochloride is a white solid . It has a molecular weight of 266.57 . The compound is typically stored at room temperature .

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Structural Analysis : A study focused on the synthesis and crystal structure of a compound closely related to 4-(4-Bromo-1H-pyrazol-1-yl)piperidine. This research provides insights into the structural characteristics of such compounds, including their potential for forming hydrogen bonds and weak interactions, which can be crucial for their biological activity (Li et al., 2015).

  • Method Development for Synthesizing Piperidine Derivatives : Another study developed a convenient method for preparing 3- and 4-(1H-azol-1-yl)piperidines, which includes this compound. This method involves the arylation of azoles with bromopyridines and is significant for extending to benzo analogues of these compounds (Shevchuk et al., 2012).

  • Intermediate in Pharmaceutical Synthesis : The compound is a key intermediate in the synthesis of Crizotinib, an important pharmaceutical agent. Research reports a robust three-step synthesis process that successfully produced multi-kilogram quantities of this key intermediate, indicating its significant role in large-scale pharmaceutical production (Fussell et al., 2012).

  • Molecular Structure Investigations : A study synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Molecular structure investigations using X-ray crystallography and DFT calculations were presented, showing the importance of this compound derivatives in the field of chemical structure and molecular interactions (Shawish et al., 2021).

  • PET Radiotracer Synthesis : A study demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying cannabinoid receptors in the brain via positron emission tomography. This highlights the application of this compound derivatives in neuroimaging and receptor studies (Katoch-Rouse et al., 2003).

Wirkmechanismus

Eigenschaften

IUPAC Name

4-(4-bromopyrazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYMHWHMYSOTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 4 M solution of HCl in 1,4-dioxane (13.5 ml, 54 mmol) is added to a solution of 4-(4-Bromo-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (as obtained in preparation 62, 5.92 g, 17.94 mmol) in CH2Cl2 (50 ml) and the reaction mixture is stirred at RT for 6 h. The suspension is filtered on a Por. 4 Fritte and the cake dissolved in EtOAc. A saturated solution of NaHCO3 is added and the phases are separated. The aqueous phase is extracted 3× with EtOAc. The combined organic layers are washed with NaHCO3, brine, dried over Na2SO4, filtered and the filtrate is concentrated in vacuo. The residue is used without further purification in the next step, and afford the title compound as pale orange solid, Rt=0.582 min (Acquity HPLC BEH C18, 2.1×50 mm, 1.7 micron, detection 215 nM, 0.1 min 2% CH3CN in H2O, 2% to 100% CH3CN in H2O in 1.5 min, 0.4 min 100% CH3CN+0.1% TFA, flow rate 1.0 ml/min); MS: 330 (M+1, 79Br)+
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-(4-bromo-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (500 mg, 1.515 mmol) in CH2Cl2 (3 mL) was added TFA (3 mL). The reaction was stirred at room temperature until LCMS indicated completion of the reaction. The solvents were removed in vacuo, and the residue was dissolved in MeOH (15 mL). The pH of the solution was adjusted to 9 with hydroxide resin to afford 4-(4-bromo-pyrazol-1-yl)-piperidine.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.